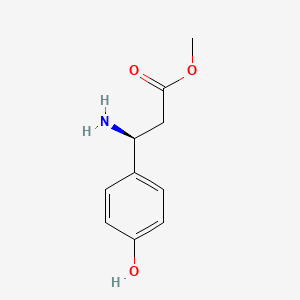

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

描述

属性

IUPAC Name |

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIQEIHSKHWXLM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245485 | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-65-3 | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (βS)-β-amino-4-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate primarily involves esterification of the corresponding amino acid (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid with methanol, often under acidic catalysis. The amino group is generally protected during esterification to prevent side reactions, followed by deprotection to yield the target compound.

Detailed Preparation Methods

Esterification of (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid

- Starting Material : (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid (a tyrosine derivative).

- Reagents : Methanol as solvent and esterifying agent; strong acid catalyst such as sulfuric acid.

- Conditions : Reflux or controlled temperature to promote esterification without racemization.

- Process :

- The amino acid is dissolved in methanol.

- A catalytic amount of sulfuric acid is added.

- The mixture is refluxed for several hours.

- After completion, the reaction mixture is neutralized and the product is isolated by evaporation and purification.

- Outcome : Formation of methyl ester with retention of stereochemistry at the 3S position.

This method is widely reported as the classical approach for synthesizing methyl esters of amino acids with hydroxyphenyl groups.

Protection and Deprotection Strategy

- Rationale : The amino group is reactive and can interfere with esterification; thus, it is often protected.

- Typical Protection : Carbamate protecting groups such as benzyloxycarbonyl (Cbz) are introduced before esterification.

- Procedure :

- The amino acid is first reacted with benzyl chloroformate in aqueous sodium bicarbonate to protect the amino group.

- The protected amino acid is then esterified with methanol under acidic conditions.

- After esterification, the protecting group is removed by hydrogenolysis or acid treatment to yield the free amino methyl ester.

- Advantages : Enhanced selectivity and yield; prevents side reactions.

- Example : Preparation of methyl (2S)-2-{[Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate as an intermediate.

Alternative Synthetic Routes

- Condensation Reactions : Some methods involve condensation of 4-aminophenol with methyl acrylate to form related β-alanine derivatives bearing a 4-hydroxyphenyl group, which can be further modified to yield the target compound.

- Hydrochloride Salt Formation : The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid, improving solubility and stability for research applications.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino group protection | Benzyl chloroformate, NaHCO3, water | Protects amino group to avoid side reactions |

| Esterification | Methanol, sulfuric acid, reflux | Converts acid to methyl ester; maintain stereochemistry |

| Deprotection | Hydrogenolysis (H2, Pd/C) or acid treatment | Removes protecting group to free amino group |

| Salt formation (optional) | HCl gas or aqueous HCl | Forms hydrochloride salt for stability |

Analytical Monitoring and Purification

- Techniques Used :

- High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry for molecular weight verification.

- Purification :

- Crystallization or precipitation from solvents such as acetone or n-pentane.

- Filtration and drying under vacuum.

These methods ensure high purity and stereochemical integrity of the final product.

Summary Table of Key Preparation Data

| Parameter | Description/Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| Starting Material | (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid |

| Esterification Agent | Methanol |

| Catalyst | Sulfuric acid (catalytic amount) |

| Protection Group | Benzyloxycarbonyl (Cbz) |

| Reaction Temperature | 0°C to reflux (depending on step) |

| Reaction Time | 1–16 hours (varies by step) |

| Purification | Vacuum evaporation, crystallization, filtration |

| Analytical Methods | HPLC, NMR, MS |

Research Findings and Notes

- The stereochemistry at the 3S position is preserved during esterification under controlled conditions.

- Protection/deprotection steps improve yield and purity by preventing amino group side reactions.

- The hydroxyphenyl group remains intact, allowing further functionalization if needed.

- The hydrochloride salt form enhances compound stability for storage and biological assays.

- The compound serves as a valuable intermediate in pharmaceutical synthesis and biochemical research due to its functional groups enabling further derivatization.

化学反应分析

Types of Reactions

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

Oxidation: Products may include 3-amino-3-(4-oxophenyl)propanoate.

Reduction: Products may include 3-amino-3-(4-hydroxyphenyl)propane.

Substitution: Products depend on the substituent introduced, such as 3-amino-3-(4-alkoxyphenyl)propanoate.

科学研究应用

Antimicrobial Properties

Recent studies have demonstrated that derivatives of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate exhibit antimicrobial activity against a range of pathogens, including multidrug-resistant strains. For instance, derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative 2 | 1-8 | MRSA |

| Derivative 16 | 0.5-2 | VRE |

| Derivative 37 | 8-64 | Gram-negative bacteria |

These findings suggest that the compound's structure can be optimized to enhance its antimicrobial efficacy, making it a promising candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its potential anti-inflammatory and analgesic properties due to its amino group, which facilitates interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that it may modulate inflammatory pathways, suggesting its utility in treating conditions like arthritis and other inflammatory diseases.

Drug Development

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structural features allow researchers to design receptor-targeted drugs that capitalize on its chiral nature to enhance therapeutic efficacy .

Case Study:

A recent study focused on synthesizing novel compounds based on this compound for targeted drug delivery systems. The results indicated improved pharmacokinetic profiles compared to existing drugs, showcasing the compound's potential in pharmaceutical applications .

Neurotransmitter Modulation

Research into the compound's interactions with neurotransmitter systems suggests it may play a role in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders such as depression and anxiety.

作用机制

The mechanism of action of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes through the generation of reactive oxygen species.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 4-hydroxyphenyl group distinguishes this compound from analogs with halogenated or nitro-substituted aromatic rings. Key comparisons include:

Table 1: Substituent-Driven Property Differences

Stereochemical Considerations

Enantiomeric differences significantly impact biological activity:

- Ethyl (3R)-3-Amino-3-(2,4-difluorophenyl)propanoate (R-configuration) vs. the target compound (S-configuration): Enantiomers may exhibit divergent binding affinities to chiral targets, such as enzymes or receptors .

- In edeine derivatives (e.g., compound 3.1 in ), the (3S)-configuration is critical for antimicrobial activity, suggesting stereoselective interactions with bacterial targets .

生物活性

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, also known as a beta-amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a 4-hydroxyphenyl moiety attached to a propanoic acid backbone. Its molecular formula is CHNO, with a molecular weight of approximately 195.25 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signal transduction processes. The compound's structural similarity to naturally occurring amino acids suggests potential roles in neurotransmitter modulation and other physiological functions .

Key Mechanisms Include:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, blocking substrate access and reducing enzymatic activity.

- Receptor Interaction: It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling.

3. Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including drug-resistant strains. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .

Antioxidant Properties

The presence of the hydroxy group in the para position enhances the compound's antioxidant capacity, potentially providing protective effects against oxidative stress in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

4. Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, particularly those resistant to conventional antibiotics.

Case Study 2: Neurotransmitter Modulation

Research explored the compound's effects on neurotransmitter receptors in vitro, suggesting potential applications in treating neurological disorders through modulation of synaptic transmission.

常见问题

Basic: What synthetic routes are recommended for methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound can involve enantioselective methods such as asymmetric hydrogenation or enzymatic resolution to ensure the (3S) stereochemistry. Optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) can be systematically tested using factorial design experiments to identify critical variables . Computational reaction path searches, as employed by ICReDD, may predict optimal intermediates and transition states, reducing trial-and-error experimentation . For example, coupling quantum chemical calculations with high-throughput screening of reagents (e.g., chiral catalysts, protecting groups) can improve yield and enantiomeric excess.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the stereochemistry and substituent positions. Compare chemical shifts with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid derivatives) to validate assignments .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., ester carbonyl at ~1740 cm, phenolic -OH at ~3300 cm) and compare with reference data from authoritative databases like NIST .

- High-Performance Liquid Chromatography (HPLC): Employ chiral columns to assess enantiopurity and resolve potential racemic mixtures.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Work in a fume hood to avoid inhalation of aerosols or vapors, especially during solvent removal steps .

- Storage: Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the ester group .

- Emergency Procedures: Follow spill containment guidelines (e.g., absorb with inert material) and consult safety data sheets (SDS) for first-aid measures .

Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?

Methodological Answer:

- Factorial Design: Systematically vary experimental parameters (e.g., sample concentration, solvent) to isolate factors causing spectral discrepancies .

- Computational Validation: Use density functional theory (DFT) to simulate NMR or IR spectra and compare with empirical data .

- Comparative Analysis: Benchmark bioactivity results (e.g., enzyme inhibition assays) against structurally related compounds like 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid to identify structure-activity trends .

Advanced: What strategies are effective for predicting the biological activity of this compound using computational methods?

Methodological Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., tyrosine hydroxylase) using software like AutoDock Vina to predict binding affinities .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors such as logP, polar surface area, and hydrogen-bonding capacity from databases like NIST .

- Metabolite Prediction: Apply tools like GLORY or MetaPrint2D to identify potential metabolic pathways and reactive intermediates .

Advanced: How can researchers optimize enantioselective synthesis to achieve >99% enantiomeric excess (ee)?

Methodological Answer:

- Chiral Catalyst Screening: Test organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) under varying solvent systems (e.g., THF vs. MeOH) .

- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .

- Process Monitoring: Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track ee in real time .

Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Assays: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS to identify labile functional groups (e.g., ester hydrolysis) .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

- Light Sensitivity Tests: Expose to UV/visible light and assess photodegradation products using HPLC-DAD .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Enzyme Kinetics: Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (K) and mode (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to confirm direct interaction with the enzyme .

- Mutagenesis Studies: Engineer enzyme active-site mutants to identify critical residues for inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。